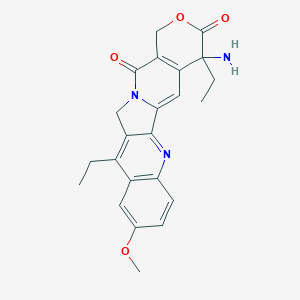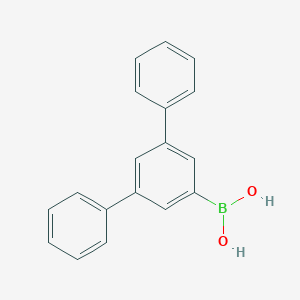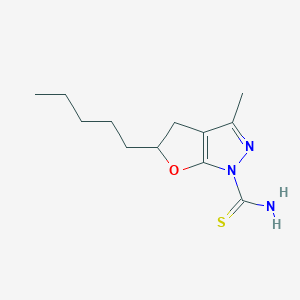
5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-
描述
5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes an oxazolidine ring, a phenyl group, and a tert-butyl group. It is often used in various chemical and pharmaceutical applications due to its specific stereochemistry and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- typically involves the reaction of a suitable aldehyde or ketone with an amino alcohol. The reaction is often catalyzed by an acid or base to facilitate the formation of the oxazolidine ring. Common reagents used in the synthesis include tert-butylamine and phenylglycinol. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
化学反应分析
Types of Reactions
5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated structures.
Substitution: The phenyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce more saturated oxazolidine derivatives.
科学研究应用
5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, influencing their activity. The phenyl and tert-butyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- can be compared with other oxazolidine derivatives, such as:
- 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-methyl-, (5S)-
- 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-ethyl-, (5S)-
These compounds share similar structural features but differ in the substituents attached to the oxazolidine ring. The presence of different substituents can influence the compound’s reactivity, binding affinity, and overall properties. The unique combination of a phenyl group and a tert-butyl group in 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- makes it particularly valuable for specific applications.
属性
IUPAC Name |
[(5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERBWURCWWHQBK-UEWDXFNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@H](OC1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485670 | |
| Record name | 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194861-99-9 | |
| Record name | (5S)-3-(1,1-Dimethylethyl)-2-phenyl-5-oxazolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194861-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-3-t Butyl-5 hydroxymethyl-2-phenyloxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(5S)-3-tert-Butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBN23C3M47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)

